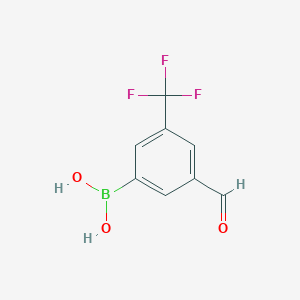

3-ホルミル-5-(トリフルオロメチル)フェニルボロン酸

説明

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H6BF3O3 and its molecular weight is 217.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Formyl-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ベンゾピラノン誘導体の合成

3-ホルミル-5-(トリフルオロメチル)フェニルボロン酸: は、GABAA受容体モジュレーターとしての可能性があるベンゾピラノン誘導体の合成に用いられます 。これらのモジュレーターは、中枢神経系における重要なタンパク質であるGABAA受容体の活性を影響を与える可能性があり、不安、不眠、てんかんなどの疾患に対する治療的意義を持つ可能性があります。

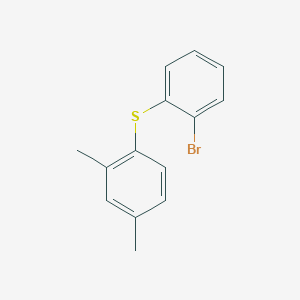

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応の反応物として機能します 。このタイプの反応は、有機化学において炭素-炭素結合を形成するための強力なツールであり、医薬品、農薬、有機材料を含む複雑な有機分子の構築において不可欠です。

空気酸化クロスカップリング

この化合物は、空気酸化クロスカップリングプロセスに関与しています 。この方法は、芳香族化合物にトリフルオロメチル基を導入する上で重要であり、代謝安定性と親油性を高めることで、薬理学的特性を強化します。

マイクロ波支援ペタシス反応

3-ホルミル-5-(トリフルオロメチル)フェニルボロン酸: は、マイクロ波支援ペタシス反応で使用されます 。この技術は、複雑な有機分子の合成を加速し、反応時間を数時間から数分に短縮することで、医薬品化学における迅速な化合物ライブラリー生成に非常に役立ちます。

ロジウム触媒付加反応

この化合物は、ロジウム触媒付加反応に関与しています 。ロジウム触媒は、その効率性と選択性で知られており、新しい薬剤の開発において重要な高価値なキラル分子の合成に役立ちます。

フッ素化芳香族ポリ(エーテル-アミド)の調製

また、フッ素化芳香族ポリ(エーテル-アミド)の調製にも使用されます 。これらのポリマーは、優れた熱安定性、耐薬品性、機械的特性を示し、航空宇宙、電子機器、コーティングなどの高度な材料用途に適しています。

作用機序

Target of Action

The primary target of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 3-Formyl-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 3-Formyl-5-(trifluoromethyl)phenylboronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various biologically active molecules .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting biologically active molecules .

Result of Action

The molecular and cellular effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules, potentially contributing to diverse biological effects .

Action Environment

The action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of various functional groups and the overall conditions of the reaction environment .

生化学分析

Biochemical Properties

3-Formyl-5-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical processes.

Cellular Effects

3-Formyl-5-(trifluoromethyl)phenylboronic acid has been shown to influence various cellular processes and functions. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the reversible covalent binding of 3-Formyl-5-(trifluoromethyl)phenylboronic acid to serine residues in enzymes can inhibit their activity, leading to changes in downstream signaling pathways . Additionally, the compound’s ability to interact with hydrophobic pockets in proteins can alter protein conformation and function, impacting gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves its interactions with biomolecules at the molecular level. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes with active site serine residues . This inhibition can prevent the enzyme from catalyzing its substrate, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, further modulating enzyme activity and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of enzyme activity and alterations in cellular processes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs . It is important to carefully control the dosage of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal studies to avoid these adverse effects and obtain reliable results.

Metabolic Pathways

3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles allows it to modulate the activity of enzymes involved in metabolic processes . This can lead to changes in the levels of metabolites and alterations in metabolic pathways, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Formyl-5-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity, due to the trifluoromethyl group, allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Additionally, the boronic acid group can interact with specific transporters and binding proteins, facilitating its transport and distribution within cells . These interactions are important for understanding the compound’s localization and effects in different cellular contexts.

Subcellular Localization

The subcellular localization of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the boronic acid group can interact with proteins that contain specific localization signals, directing the compound to particular subcellular locations . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

特性

IUPAC Name |

[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXLUVQWNOCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

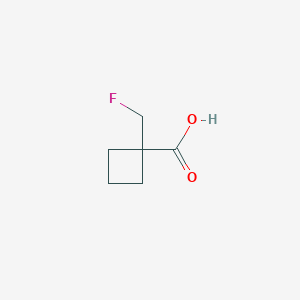

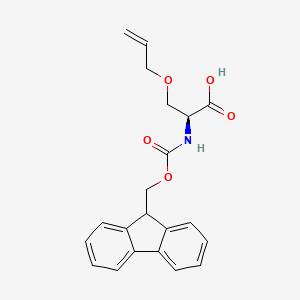

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B1442681.png)

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)